4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of 1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl isocyanate to form an intermediate, which then undergoes cyclization with phenylhydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-b]quinazolin-5(4H)-one
- 1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-c]quinazolin-5(4H)-one
Uniqueness
1-Ethyl-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct biological activities. Compared to its analogs, it may exhibit enhanced potency and selectivity towards certain biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
148989-36-0 |
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Molecular Formula |
C17H15N5O |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-anilino-1-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C17H15N5O/c1-2-15-18-19-17-21(15)14-11-7-6-10-13(14)16(23)22(17)20-12-8-4-3-5-9-12/h3-11,20H,2H2,1H3 |
InChI Key |
QVDRMDOTFPMANG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2NC4=CC=CC=C4 |
Origin of Product |
United States |
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